Ethyl 2-cyano-2-(3-piperidin-1-ylquinoxalin-2-yl)acetate
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Overview
Description
Ethyl 2-cyano-2-(3-piperidin-1-ylquinoxalin-2-yl)acetate is a complex organic compound that features a quinoxaline ring system substituted with a piperidine moiety and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-2-(3-piperidin-1-ylquinoxalin-2-yl)acetate typically involves the reaction of quinoxaline derivatives with piperidine and ethyl cyanoacetate. One common method includes the condensation of 2-chloroquinoxaline with piperidine in the presence of a base, followed by the addition of ethyl cyanoacetate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-(3-piperidin-1-ylquinoxalin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the cyano group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl 2-cyano-2-(3-piperidin-1-ylquinoxalin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2-(3-piperidin-1-ylquinoxalin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance binding affinity, while the quinoxaline ring can participate in π-π interactions with aromatic residues in proteins. This compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: A simpler compound used in similar synthetic applications.
Piperidine derivatives: Compounds like piperidine itself or its substituted forms.
Quinoxaline derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
Ethyl 2-cyano-2-(3-piperidin-1-ylquinoxalin-2-yl)acetate is unique due to its combination of a quinoxaline ring, a piperidine moiety, and a cyano group. This combination provides a versatile scaffold for further chemical modifications and potential biological activity .
Properties
IUPAC Name |
ethyl 2-cyano-2-(3-piperidin-1-ylquinoxalin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-2-24-18(23)13(12-19)16-17(22-10-6-3-7-11-22)21-15-9-5-4-8-14(15)20-16/h4-5,8-9,13H,2-3,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKYYXDWXUOEPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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